

MART-1 (26-35) peptide handling and stability guidelines

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Compound of Interest

Compound Name: MART-1 (26-35) (human)

Cat. No.: B12461148

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Application Notes and Protocols: MART-1 (26-35) Peptide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the handling, storage, and use of the MART-1 (26-35) peptide, a key reagent in melanoma and cancer immunotherapy research. The protocols outlined below are intended to ensure the stability and optimal performance of the peptide in various cell-based assays.

Peptide Overview and Variants

Melanoma-associated antigen recognized by T-cells 1 (MART-1), also known as Melan-A, is a protein expressed in melanocytes and the majority of melanoma tumors. The MART-1 (26-35) peptide is an immunodominant epitope recognized by cytotoxic T lymphocytes (CTLs) in the context of the HLA-A*0201 allele, making it a critical tool for studying anti-tumor immune responses.

Two primary variants of the MART-1 (26-35) peptide are commonly used in research:

- Native MART-1 (26-35): With the amino acid sequence EAAGIGILTV, this is the naturally occurring peptide.

- MART-1 (26-35) A27L variant: This analog has a leucine (L) substitution for alanine (A) at position 27 (sequence: ELAGIGILTV). This modification enhances the peptide's binding affinity to the HLA-A*0201 molecule and increases its stability, leading to more potent T-cell stimulation.^[1]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the native and A27L variant of the MART-1 (26-35) peptide, highlighting the superior characteristics of the A27L variant for T-cell assays.

Parameter	Native MART-1 (26-35)	MART-1 (26-35) A27L Variant	Reference
Amino Acid Sequence	EAAGIGILTV	ELAGIGILTV	^[2] ^[3]
Binding Affinity to HLA-A*0201	Lower	Higher	^[1]
Stability	Less stable	More stable	^[1]
EC50 for T-cell Activation	~0.25 nM	~0.01 nM	
IC50 for Tumor Lysis Inhibition	Higher	~2 nM (10x lower than native)	
Half-life in Human Serum	~45 minutes	~40 minutes	

Peptide Handling and Storage

Proper handling and storage are crucial for maintaining the integrity and activity of the MART-1 (26-35) peptide.

Reconstitution of Lyophilized Peptide

Most peptides are supplied in a lyophilized (freeze-dried) powder form for enhanced stability.^[4]

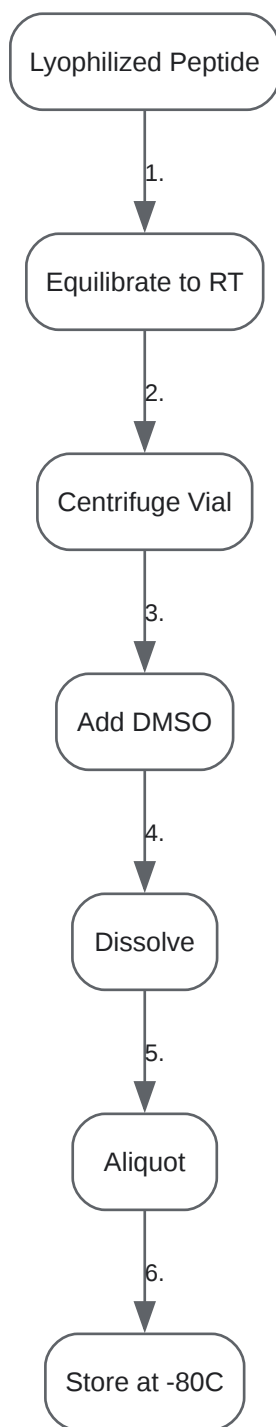
Recommended Solvents:

- Dimethyl Sulfoxide (DMSO): Due to the hydrophobic nature of the MART-1 (26-35) peptide, high-purity, anhydrous DMSO is the recommended solvent for initial reconstitution.^[5] A stock solution of 1-10 mg/mL in DMSO is common.
- Phosphate-Buffered Saline (PBS): While the peptide has limited solubility in aqueous solutions, for some applications, a working solution can be prepared by diluting the DMSO stock in sterile PBS. It is critical to ensure the final DMSO concentration in cell culture is non-toxic (typically <0.5%).

Step-by-Step Reconstitution Protocol:

- Equilibrate: Before opening, allow the vial of lyophilized peptide to warm to room temperature to prevent condensation.^{[2][6]}
- Centrifuge: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.^[3]
- Add Solvent: Using a sterile pipette tip, add the calculated volume of DMSO to the vial to achieve the desired stock concentration.
- Dissolve: Gently vortex or pipette the solution up and down to ensure the peptide is completely dissolved. If necessary, sonication can aid in dissolution.^[5]
- Aliquot: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes in sterile, low-protein-binding microcentrifuge tubes.
- Storage: Store the DMSO stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).^[3]

Peptide Reconstitution Workflow



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Peptide Reconstitution Workflow

Experimental Protocols

The MART-1 (26-35) peptide is primarily used to stimulate CD8+ T-cells for various functional assays. The A27L variant is recommended for its enhanced activity.

T-Cell Stimulation for Downstream Assays

This is a general protocol for stimulating peripheral blood mononuclear cells (PBMCs) with the MART-1 (26-35) peptide prior to functional analysis.

Materials:

- PBMCs from an HLA-A*0201 positive donor
- MART-1 (26-35) A27L variant peptide stock solution (e.g., 1 mg/mL in DMSO)
- Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin)
- 96-well round-bottom cell culture plate

Procedure:

- Prepare a working solution of the MART-1 peptide by diluting the DMSO stock in complete RPMI medium to a final concentration of 1-10 µg/mL.
- Plate $1-2 \times 10^5$ PBMCs per well in a 96-well plate.
- Add the MART-1 peptide working solution to the wells.
- Include a negative control (medium with an equivalent concentration of DMSO) and a positive control (e.g., phytohemagglutinin (PHA) or a CEF peptide pool).
- Incubate the plate at 37°C in a 5% CO₂ incubator for the desired period (e.g., 6 hours for intracellular cytokine staining, 18-24 hours for ELISPOT).

Enzyme-Linked Immunospot (ELISPOT) Assay

The ELISPOT assay is used to quantify the number of cytokine-secreting cells at a single-cell level.

Protocol:

- Coat a 96-well PVDF plate with a capture antibody for the cytokine of interest (e.g., IFN- γ) overnight at 4°C.
- Wash the plate and block with a blocking solution (e.g., RPMI + 10% FBS) for at least 2 hours at 37°C.
- Prepare PBMCs and stimulate with the MART-1 peptide as described above.
- Add the stimulated cell suspension to the coated ELISPOT plate.
- Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.
- Wash the plate and add a biotinylated detection antibody.
- Incubate and then add a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).
- Add the substrate and incubate until spots develop.
- Wash the plate, allow it to dry, and count the spots using an ELISPOT reader.

Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay

This assay measures the ability of MART-1-specific CTLs to lyse target cells pulsed with the peptide.

Protocol:

- Target Cell Preparation: Use an HLA-A*0201 positive cell line (e.g., T2 cells) as target cells.
- Labeling: Label the target cells with ⁵¹Cr by incubating with Na₂⁵¹CrO₄.
- Peptide Pulsing: Wash the labeled target cells and pulse them with the MART-1 peptide (1-10 μ g/mL) for 1-2 hours at 37°C.

- **Effector Cells:** Prepare MART-1-specific CTLs (effector cells) at various effector-to-target (E:T) ratios.
- **Co-culture:** Co-culture the peptide-pulsed target cells with the effector cells in a 96-well V-bottom plate for 4-6 hours at 37°C.
- **Supernatant Collection:** Centrifuge the plate and collect the supernatant.
- **Measurement:** Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
- **Calculation:** Calculate the percentage of specific lysis using the formula: % Specific Lysis = $\frac{[(\text{Experimental Release} - \text{Spontaneous Release}) / (\text{Maximum Release} - \text{Spontaneous Release})] \times 100}$

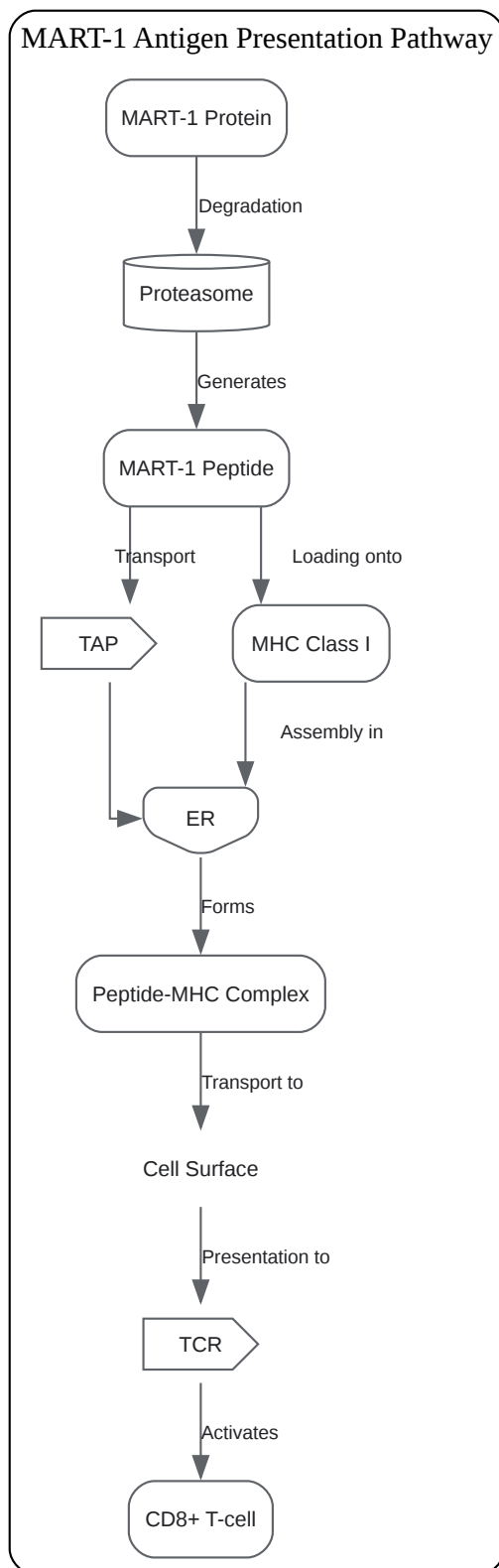
Intracellular Cytokine Staining (ICS) by Flow Cytometry

ICS is used to identify and quantify cytokine-producing cells within a mixed population.

Protocol:

- Stimulate PBMCs with the MART-1 peptide for 6 hours as described in the general stimulation protocol.
- For the last 4-5 hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the culture to trap cytokines intracellularly.
- Harvest the cells and wash them with FACS buffer.
- Stain for cell surface markers (e.g., CD3, CD8) to identify the T-cell population of interest.
- Fix and permeabilize the cells using a commercial fixation/permeabilization kit.
- Stain for intracellular cytokines (e.g., IFN- γ , TNF- α) with fluorochrome-conjugated antibodies.
- Wash the cells and acquire the data on a flow cytometer.

- Analyze the data to determine the percentage of CD8+ T-cells producing the cytokine of interest in response to MART-1 peptide stimulation.



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